Methyl bis(diethylamino)silane

Atomic Layer Deposition Silicon Oxide Thin Films Aminosilane Precursor Screening

Methyl bis(diethylamino)silane (SiH(CH₃)[N(C₂H₅)₂]₂, molecular formula C₉H₂₃N₂Si) belongs to the dialkylaminosilane subclass of organosilicon compounds serving as silicon precursors for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of SiO₂ and Si-containing dielectric thin films in semiconductor manufacturing. It features a methyl group directly bonded to silicon alongside two diethylamino (–N(CH₂CH₃)₂) leaving ligands.

Molecular Formula C9H23N2Si
Molecular Weight 187.38 g/mol
Cat. No. B14700665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl bis(diethylamino)silane
Molecular FormulaC9H23N2Si
Molecular Weight187.38 g/mol
Structural Identifiers
SMILESCCN(CC)[Si](C)N(CC)CC
InChIInChI=1S/C9H23N2Si/c1-6-10(7-2)12(5)11(8-3)9-4/h6-9H2,1-5H3
InChIKeyQGGPJGXOEPEWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl bis(diethylamino)silane: Baseline Profile for Aminosilane Precursor Selection in ALD/CVD Procurement


Methyl bis(diethylamino)silane (SiH(CH₃)[N(C₂H₅)₂]₂, molecular formula C₉H₂₃N₂Si) belongs to the dialkylaminosilane subclass of organosilicon compounds serving as silicon precursors for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of SiO₂ and Si-containing dielectric thin films in semiconductor manufacturing [1]. It features a methyl group directly bonded to silicon alongside two diethylamino (–N(CH₂CH₃)₂) leaving ligands. This structural motif positions it between the widely studied bis(diethylamino)silane (BDEAS, SiH₂[NEt₂]₂) carrying two hydrogen substituents on silicon, and the fully alkyl-substituted bis(diethylamino)dimethylsilane (Si(CH₃)₂[NEt₂]₂). The replacement of one Si–H bond with an Si–CH₃ bond alters the precursor's volatility, surface reactivity, and steric profile, creating quantifiable differentiation from its closest structural analogs in ALD process windows and film carbon impurity levels [2].

1
Bis(diethylamino)silane subclass for ALD/CVD SiO2 and Si-containing dielectric thin films
Positioned between BDEAS and bis(diethylamino)dimethylsilane in volatility and reactivity
2
Single Si–CH3 substitution reduces hydridic site count vs BDEAS, moderating gas-phase reactivity
May support reduced particle formation in high-aspect-ratio structures
3
Intermediate volatility between BDEAS and bis(diethylamino)dimethylsilane; adjust vapor delivery parameters accordingly
Estimated bp elevation ~10–15°C relative to BDEAS; review bubbler settings

Why Generic Aminosilane Substitution Fails: Structural Determinants of ALD Performance for Methyl bis(diethylamino)silane


Aminosilane precursors cannot be generically interchanged in production ALD processes because minor structural variations—specifically the number and nature of substituents on silicon—produce quantitatively distinct nucleation behavior, growth-per-cycle (GPC), and residual impurity incorporation. Head-to-head experimental comparisons demonstrate that tris(amino)silanes such as TDMAS (tris(dimethylamino)silane) exhibit approximately 40% lower deposition rates than bis(amino)silane analogs like BDEAS [1]. Computational DFT studies further reveal that BDEAS presents the lowest energy barrier in the rate-determining surface reaction step among DIPAS, BDEAS, and TDMAS, with overall reaction energetics for BDEAS decomposition being more exothermic than TDMAS, directly predicting faster growth rates [2]. These differences arise from amino-ligand steric effects and leaving-group binding strength to the growth surface. The introduction of a methyl substituent on silicon—as in Methyl bis(diethylamino)silane—further modulates these reaction coordinates by altering both the Si–N bond lability and the surface adsorption geometry, making direct substitution without requalification a process risk [2].

BDEAS vs Methyl-BDEAS
Risk Methyl substitution shifts volatility and surface adsorption geometry; direct replacement may alter GPC and film carbon levels without requalification.
TDMAS vs Bis(amino)silanes
Risk Tris(amino)silanes such as TDMAS show ~40% lower deposition rate; bis(amino)silane GPC advantage may not transfer across all process conditions without verification.
DSBAS vs Bis(amino)silanes
Risk Monoaminosilane DSBAS yields reported higher GPC than bis(amino)silanes; methyl-BDEAS occupies a distinct intermediate position that may require independent process optimization.

Quantitative Comparative Evidence for Methyl bis(diethylamino)silane vs. Closest Aminosilane Analogs in Thin-Film Deposition


Deposition Rate Superiority of Bis(amino)silanes over Tris(amino)silane TDMAS in Thermal ALD of SiO₂

Experimental ALD comparison of three structural variants—BTBAS (bis(tertiarybutylamino)silane), BDEAS (bis(diethylamino)silane), and TDMAS (tris(dimethylamino)silane)—for SiO₂ deposition showed that TDMAS delivered a deposition rate approximately 40% lower than both BTBAS and BDEAS [1]. Bis(amino)silane architectures, which include Methyl bis(diethylamino)silane as a member of the bis(diethylamino)silane subclass, consistently outperformed the tris(amino)silane TDMAS. Among the bis(amino)silanes, BTBAS provided a higher deposition rate and a wider ALD temperature window than BDEAS [1].

Deposition Rate
Head-to-head
Bis(amino)silanes ~40% higher deposition rate vs TDMAS in thermal ALD SiO2
Supports throughput-informed precursor selection
Equivalent reactor conditions; BTBAS and BDEAS as bis(amino)silane references
Atomic Layer Deposition Silicon Oxide Thin Films Aminosilane Precursor Screening

Lower Rate-Determining Energy Barrier of BDEAS vs. TDMAS and DIPAS on WO₃(001) Surfaces by DFT

First-principles DFT calculations on the hydroxyl-terminated WO₃(001) surface compared DIPAS (diisopropylaminosilane), BDEAS, and TDMAS. BDEAS exhibited the lowest energy barrier in the rate-determining step of surface decomposition. The overall reaction energetics of DIPAS and BDEAS decomposition were found to be more exothermic than that of TDMAS, leading to the prediction that BDEAS provides the fastest growth rate among the three [1]. Additionally, DIPAS showed the weakest binding of its leaving amine molecule to the WO₃ surface, suggesting superior surface purity (fewer amine residues) relative to BDEAS and TDMAS [1].

Surface Kinetics (DFT)
Head-to-head
BDEAS: lowest energy barrier in rate-determining step; decomposition more exothermic than TDMAS on WO3(001)
Supports growth-rate prediction for bis(diethylamino)silane framework
DFT model; DIPAS showed weaker amine binding, suggesting higher surface purity
Density Functional Theory ALD Surface Reaction Energetics Aminosilane Ligand Effects

Growth-Per-Cycle Comparison of Disubstituted Aminosilanes vs. Monoaminosilane DSBAS in Thermal and Plasma-Enhanced ALD

A comparative experimental study evaluating disubstituted aminosilanes—including bis(diethylamino)silane (BDEAS) with secondary amines and bis(t-butylamino)silane with primary amines—against the monoaminosilane di-sec-butylaminosilane (DSBAS) found that DSBAS exhibited the highest growth per cycle (GPC) in both thermal and plasma-enhanced ALD of SiO₂ [1]. This demonstrates that the number of amino substituents on silicon (mono- vs. bis- vs. tris-) is a primary determinant of GPC, and that bis(diethylamino)silanes occupy a distinct performance position between mono- and tris(amino)silanes. Methyl bis(diethylamino)silane, as a bis(diethylamino)silane with one methyl substituent, is expected to fall within this established bis(amino)silane GPC range.

GPC Ranking
Head-to-head
DSBAS > bis(amino)silanes (BDEAS, BTBAS) > TDMAS in thermal and plasma-enhanced ALD SiO2
Informs GPC-based selection across mono-, bis-, and tris(amino)silane classes
Exact GPC values process-dependent; bis(amino)silanes occupy intermediate position
Plasma-Enhanced ALD Growth-Per-Cycle Monoaminosilane vs. Bis(amino)silane

Methyl Substitution Effect on Volatility and Thermal Stability Relative to Parent BDEAS

Replacing one Si–H bond in BDEAS (boiling point ~188 °C at 760 mmHg, vapor pressure ~0.795 Torr at 25 °C [1]) with a methyl group to obtain Methyl bis(diethylamino)silane increases the molecular weight from 174.36 g/mol to 187.38 g/mol and is expected to reduce volatility (elevate the boiling point) due to enhanced van der Waals interactions. This trend is consistent with the fully methylated analog bis(diethylamino)dimethylsilane (C₁₀H₂₆N₂Si, MW 202.41, boiling point ~203 °C ). The methyl substituent also eliminates one reactive Si–H site, potentially reducing undesirable gas-phase reactivity and improving precursor shelf-life and thermal stability during vapor delivery, a property critical for reproducible ALD/CVD processes.

Volatility Shift
Class-level
Estimated bp ~10–15°C higher vs BDEAS; MW increase ~7.5% (187.38 vs 174.36 g/mol)
Supports vapor delivery parameter review
Class-level inference from BDEAS and bis(diethylamino)dimethylsilane data; verify experimentally
Precursor Volatility Thermogravimetric Analysis Si–CH₃ Substituent Effect

Definitive Application Scenarios for Methyl bis(diethylamino)silane Based on Comparative Precursor Evidence


SiO₂ ALD Processes Prioritizing High Throughput Over Maximum GPC: Replacing TDMAS with a Bis(diethylamino)silane Derivative

When transitioning from tris(dimethylamino)silane (TDMAS) to a bis(amino)silane precursor to gain approximately 40% higher deposition rate [1], Methyl bis(diethylamino)silane provides a structurally differentiated option within the bis(diethylamino)silane family. Its methyl substituent offers intermediate volatility between BDEAS and bis(diethylamino)dimethylsilane, enabling finer control of precursor delivery while retaining the favorable surface reaction kinetics of the bis(diethylamino)silane framework [2].

Low-Temperature PEALD SiO₂ Requiring Reduced Gas-Phase Reactivity: Methyl bis(diethylamino)silane as a Controlled-Reactivity Alternative to BDEAS

Bis(diethylamino)silane (BDEAS) is widely used in plasma-enhanced ALD (PEALD) for SiO₂ at temperatures between 150–300 °C [1]. The replacement of one reactive Si–H bond with an Si–CH₃ group in Methyl bis(diethylamino)silane reduces the number of hydridic sites available for premature gas-phase reaction with the oxygen plasma co-reactant. This structural modification can suppress particle formation and improve film uniformity in high-aspect-ratio structures, making it a candidate for advanced node semiconductor fabrication where defect control is paramount [2].

SiNₓ ALD Using N₂ Plasma: Evaluating bis(diethylamino)silane Derivatives Including Methyl bis(diethylamino)silane

BDEAS has been demonstrated as a viable Si precursor for N₂ plasma-assisted ALD of silicon nitride (SiNₓ) over the temperature range 225–375 °C, in direct comparison with DSBAS [1]. Methyl bis(diethylamino)silane extends this precursor space by offering a methyl-modified silicon center that may alter the carbon incorporation profile in the resulting SiNₓ film, an important quality metric for etch-stop layers and spacer applications in transistor fabrication.

Hafnium Silicate (HfSiOx) Dielectric Film Deposition: Leveraging Aminosilane-Hf Precursor Compatibility

BDEAS is established as an ALD precursor for HfSiOx dielectric films when paired with hafnium precursors [1]. Methyl bis(diethylamino)silane, sharing the bis(diethylamino)silane core, is expected to exhibit compatible co-reactant behavior with Hf amide or alkoxide precursors. The methyl group may further moderate the silicon incorporation rate into the HfSiOx film, offering a pathway to tailor the Si:Hf ratio—a critical parameter determining the dielectric constant (k-value) of the resulting film—without changing the hafnium precursor [2].

Application
Selection Property
Validation Focus
SiO2 ALD throughput studies
Bis(diethylamino)silane reactivity profile vs TDMAS
Deposition rate benchmarking; process window compatibility
Low-temperature PEALD SiO2
Reduced Si–H site count (one methyl substitution)
Particle control; film uniformity in high-aspect-ratio structures
SiNx ALD with N2 plasma
Methyl-modified silicon center and bis(diethylamino) ligand set
Carbon incorporation profile; etch-stop and spacer film quality
HfSiOx dielectric deposition
Co-reactant compatibility with Hf amide/alkoxide precursors
Si:Hf ratio controllability; dielectric constant (k-value) tuning
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